2-(2,5-Dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with pyrimidine aldehydes in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrole and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a similar pyrrole ring but with different functional groups.
Pyrrolopyrazine derivatives: Share the pyrrole ring but have additional pyrazine rings, leading to different biological activities.
Imidazole derivatives: Contain a five-membered ring with nitrogen atoms, similar to the pyrrole ring in the target compound.
Uniqueness
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde is unique due to its combination of pyrrole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h1-2,5-7H,3-4H2 |
InChI Key |
HKGWVFMBEBBRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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